molecular formula C25H28N2 B585190 N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine CAS No. 3978-87-8

N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine

Cat. No. B585190
CAS RN: 3978-87-8
M. Wt: 356.513
InChI Key: LFDRAAQKKQUKJB-UHFFFAOYSA-N
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Description

“N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine” is also known as “米帕明” in Chinese . It is a tricyclic amine with a seven-membered ring and is commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .


Molecular Structure Analysis

The molecular structure of this compound is complex with a seven-membered ring structure . The exact 3D structure is not available in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 280.41 . It has a density of 0.9935 g/ml and a boiling point of 403.1°C at 760 mmHg .

Scientific Research Applications

Non-Linear Optical Material

The compound could potentially be used as a non-linear optical material . Non-linear optical materials are used in optoelectronic polarization control and frequency conversion , as well as in solid lasers and electro-optic technology .

Synthesis of Antidepressant Molecules

The compound could potentially be used in the synthesis of antidepressant molecules . Antidepressants are medications used to treat major depressive disorder and other conditions. They can help improve how your brain uses certain chemicals that control mood or stress.

Preparation of Dibenzoazepine-Pyridazine Derivatives

The compound could potentially be used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives . These derivatives could have various applications in medicinal chemistry.

Synthesis of Aminophenol Derivatives

The compound could potentially be used to synthesize 3-chloro-1-(5H-dibenzo[b,f]azepin-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives . Aminophenols are used in the manufacture of dyes and other chemicals.

Crystal Growth Studies

The compound could potentially be used in crystal growth studies . Understanding how crystals grow can help improve the quality of crystals grown for various applications, from gemstones to pharmaceuticals.

Thermal and Dielectric Studies

The compound could potentially be used in thermal and dielectric studies . These studies can provide valuable information about the properties of the material, which can be useful in various applications.

Safety and Hazards

This compound may cause eye irritation (H320). After handling, it’s recommended to wash skin thoroughly (P264). If eye irritation persists, seek medical advice/attention (P337 + P313). If it gets in the eyes, rinse cautiously with water for several minutes. If wearing contact lenses, remove them if easy to do so and continue rinsing (P305 + P351 + P338) .

Mechanism of Action

Mode of Action

The exact mode of action of the compound is currently unknown. Based on its structural similarity to known compounds, it may interact with its targets by binding to active sites, thereby modulating their activity .

Pharmacokinetics

Given its molecular weight of 28041 and a boiling point of 4031°C at 760 mmHg , it is likely to have good bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability may be affected by temperature, as suggested by its boiling point of 403.1°C at 760 mmHg .

properties

IUPAC Name

N-benzyl-3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2/c1-26(20-21-10-3-2-4-11-21)18-9-19-27-24-14-7-5-12-22(24)16-17-23-13-6-8-15-25(23)27/h2-8,10-15H,9,16-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDRAAQKKQUKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142567
Record name 10,11-Dihydro-N-methyl-N-(phenylmethyl)-5H-dibenz[b,f]azepine-5-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine

CAS RN

3978-87-8
Record name 10,11-Dihydro-N-methyl-N-(phenylmethyl)-5H-dibenz[b,f]azepine-5-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3978-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10,11-Dihydro-N-methyl-N-(phenylmethyl)-5H-dibenz[b,f]azepine-5-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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